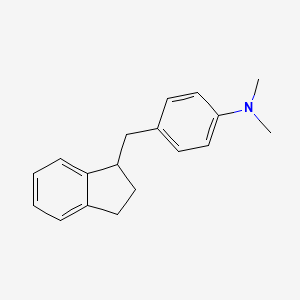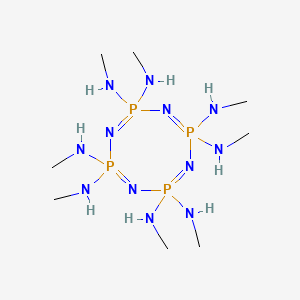
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes multiple phosphorus and nitrogen atoms, each bonded to methyl groups. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the reaction of phosphorus trichloride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The resulting intermediate is then treated with methylating agents to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The methyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
科学的研究の応用
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include modulation of enzyme activity and alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Tetramethylphosphoramide: Similar in structure but with fewer methyl groups.
Hexamethylphosphoramide: Contains six methyl groups and is used in similar applications.
Octamethylphosphoramide: Another related compound with eight methyl groups.
Uniqueness
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octamethyl-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is unique due to its high degree of methylation and the presence of multiple phosphorus and nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
1635-65-0 |
|---|---|
分子式 |
C8H32N12P4 |
分子量 |
420.32 g/mol |
IUPAC名 |
2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octamethyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C8H32N12P4/c1-9-21(10-2)17-22(11-3,12-4)19-24(15-7,16-8)20-23(13-5,14-6)18-21/h9-16H,1-8H3 |
InChIキー |
VJSVNDPQQDTBFX-UHFFFAOYSA-N |
正規SMILES |
CNP1(=NP(=NP(=NP(=N1)(NC)NC)(NC)NC)(NC)NC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


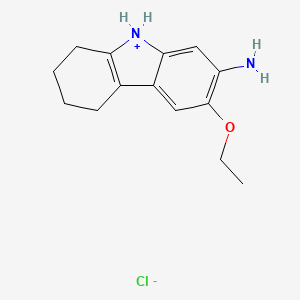

![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)

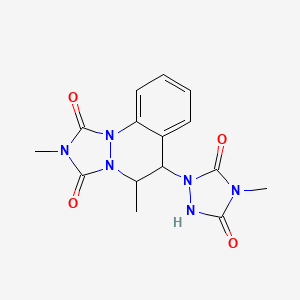

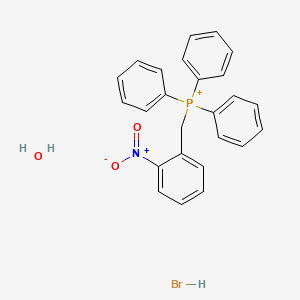

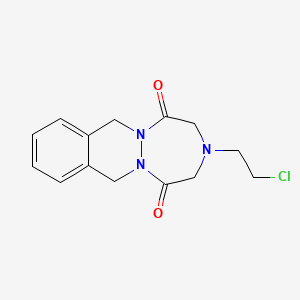
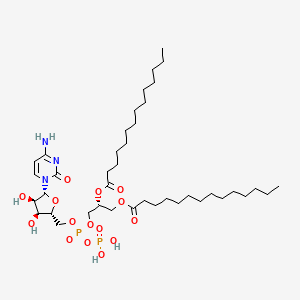
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
